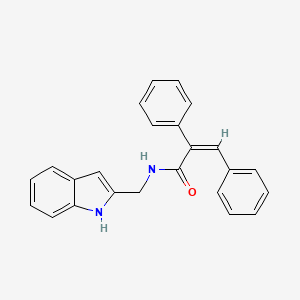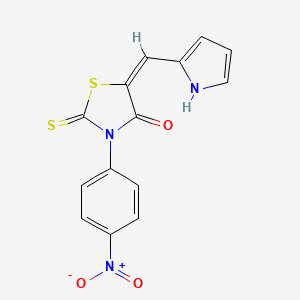
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as MMPIP, is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders.
作用機序
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol selectively blocks the M1 muscarinic acetylcholine receptor by binding to a specific site on the receptor. This blocks the receptor's ability to bind to its natural ligand, acetylcholine, and prevents the downstream signaling cascade that normally occurs when the receptor is activated.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression-like behaviors, and improving motor control. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
One advantage of using (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the M1 muscarinic acetylcholine receptor, which allows for more precise targeting of this receptor compared to other compounds that may also bind to other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other M1 receptor antagonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for research on (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol, including exploring its potential use in treating other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects or safety concerns associated with its use. Finally, there is a need for the development of more potent and selective M1 receptor antagonists that could be used in clinical settings.
合成法
The synthesis of (3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps, including the reaction of 2-methoxyisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol to form the desired product, this compound. The yield of this compound can be improved by using a more efficient coupling reagent, such as HATU or PyBOP.
科学的研究の応用
(3S*,4S*)-1-(2-methoxyisonicotinoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in treating a variety of neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively block the M1 muscarinic acetylcholine receptor, which is involved in regulating several important physiological processes, including cognitive function, mood, and motor control.
特性
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-14-8-11(2-3-16-14)15(20)18-9-12(13(19)10-18)17-4-6-22-7-5-17/h2-3,8,12-13,19H,4-7,9-10H2,1H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFZHQHRSJYFU-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,4-difluorophenyl)-3-methyl-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5488191.png)
![ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B5488193.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5488207.png)

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5488230.png)
![N-methyl-1-pyrazin-2-yl-N-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5488231.png)
![3-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5488241.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5488252.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![4-{4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5488264.png)

![methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
